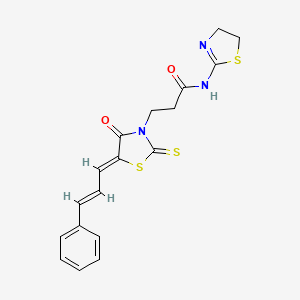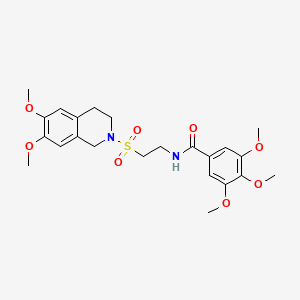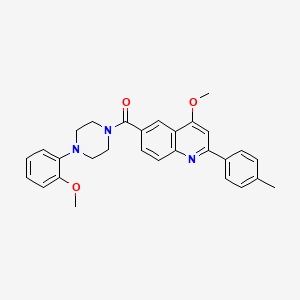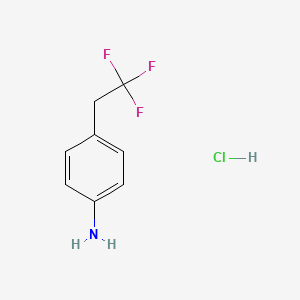
4-(2,2,2-Trifluoroethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H9ClF3N . It is a derivative of aniline, which is substituted with a trifluoroethyl group .
Synthesis Analysis
The synthesis of this compound can be achieved through an iron porphyrin-catalyzed N-trifluoroethylation of anilines . This process uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction is a one-pot N–H insertion conducted via cascade diazotization/ N -trifluoroethylation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (aniline) substituted with a trifluoroethyl group . The InChI code for this compound is 1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2 .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its synthesis, which involves an N-trifluoroethylation of anilines . This reaction is catalyzed by iron porphyrin and uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 211.61 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalysis and Synthesis
Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines : An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as a fluorine source is a significant development. This one-pot reaction utilizes primary amines and secondary anilines to yield a range of N-trifluoroethylated anilines efficiently (Ren et al., 2021).
Silver-Catalyzed N-Trifluoroethylation of Anilines : Silver-catalyzed N-trifluoroethylation of anilines and O-trifluoroethylation of amides with 2,2,2-trifluorodiazoethane is an innovative approach. It likely involves silver carbene insertion as a key step (Luo et al., 2015).
Synthesis of Novel Compounds
- Synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones : Utilizing N-(1-ethoxy-2,2,2-trifluoroethyl)anilines, derived from trifluoroacetaldehyde ethyl hemiacetal and aniline, this method synthesizes 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones with high efficiency (Gong & Kato, 2004).
Material Science and Nanotechnology
Vibrational Analysis in Material Science : The vibrational analysis of related compounds, like 4-chloro-3-(trifluoromethyl)aniline, is crucial for understanding material properties. The study involves Fourier Transform-Infrared and Raman techniques and theoretical density functional theory computations (Revathi et al., 2017).
Synthesis of Dendrimers for Organic Materials : The synthesis and structure of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit offer insights into creating organic materials with unique properties (Morar et al., 2018).
Advanced Chemical Studies
- Dearomatization of Anilines : The coordination of anilines to pentaammineosmium(II) allows for ligand-based reactivity and dearomatization, demonstrating the versatility of aniline derivatives in advanced chemical reactions (Kolis et al., 1996).
Corrosion Science
- Corrosion Inhibition Studies : Synthesized compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, which are related to 4-(2,2,2-trifluoroethyl)aniline hydrochloride, have been studied for their efficacy in inhibiting the corrosion of metals, demonstrating potential industrial applications (Daoud et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)5-6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBBKDRGDSUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)
![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide](/img/structure/B2376528.png)
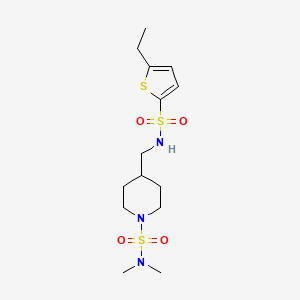

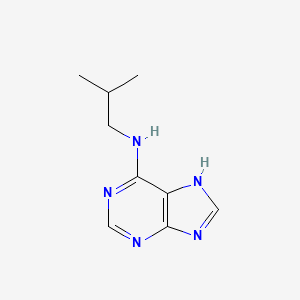
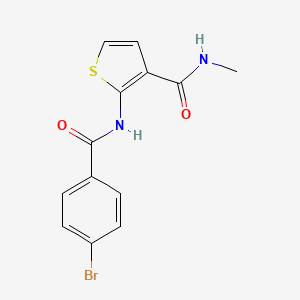
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)
![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)

